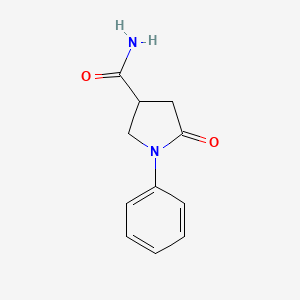

5-Oxo-1-phenylpyrrolidine-3-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

5-oxo-1-phenylpyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c12-11(15)8-6-10(14)13(7-8)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H2,12,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVBXQOVVLUGZIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=CC=C2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-Oxo-1-phenylpyrrolidine-3-carboxamide chemical structure and properties

Structural Characterization, Synthesis, and Pharmacological Applications[1]

Executive Summary

The 5-oxo-1-phenylpyrrolidine-3-carboxamide scaffold represents a critical heterocyclic core in medicinal chemistry, serving as a versatile pharmacophore for antimicrobial, antitubercular, and neuroprotective drug discovery.[1] Derived from the condensation of itaconic acid and aniline , this moiety features a

This guide provides a comprehensive technical analysis of the compound's physicochemical properties, synthetic pathways, and structure-activity relationships (SAR), specifically focusing on its role as an InhA inhibitor (antitubercular) and a biofilm-disrupting antimicrobial agent.

Chemical Identity and Physicochemical Properties[1][2][3][4][5][6][7][8]

The core structure consists of a 5-membered lactam ring. The numbering convention assigns the nitrogen atom as position 1, the carbonyl carbon as position 5 (or 2, depending on nomenclature priority, but "5-oxo" implies the ketone is at 5 relative to the substituent), and the carboxamide at position 3.

Note on Nomenclature: The parent scaffold is often synthesized as the carboxylic acid (CAS 39629-86-2) and subsequently converted to various carboxamides (primary amides, hydrazides, or substituted amides).

1.1 Core Compound Data

| Property | Detail |

| IUPAC Name | This compound |

| Common Precursor | 5-oxo-1-phenylpyrrolidine-3-carboxylic acid |

| Precursor CAS | 39629-86-2 (Acid form) |

| Molecular Formula | |

| Molecular Weight | ~204.23 g/mol (Amide) / 205.21 g/mol (Acid) |

| Chiral Center | Position |

| Hydrogen Bond Donors | 1 (Amide NH) |

| Hydrogen Bond Acceptors | 2 (Lactam C=O, Amide C=O) |

1.2 Physical Characteristics[11]

-

Appearance: White to off-white crystalline solid.

-

Melting Point:

-

Acid Precursor: 192–193 °C (also reported as 237–238 °C for specific polymorphs/derivatives).

-

Amide Derivatives: Generally 170–240 °C depending on

-substitution.

-

-

Solubility:

-

High: DMSO, DMF, Methanol (hot).

-

Moderate: Ethanol, Acetone.

-

Low: Water, Hexane, Diethyl ether.

-

Synthetic Methodologies

The industrial and laboratory standard for synthesizing this scaffold is the Itaconic Acid Route . This pathway is favored for its atom economy, use of renewable biomass-derived starting materials (itaconic acid), and solvent-free or aqueous conditions.

2.1 Synthesis Pathway (Graphviz Visualization)

Caption: Step-wise synthesis from Itaconic acid to the final Carboxamide derivative via the carboxylic acid intermediate.

2.2 Detailed Experimental Protocol

Step 1: Synthesis of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid

-

Reagents: Itaconic acid (0.75 mol), Aniline (0.5 mol), Water (100 mL).

-

Procedure:

-

Combine reagents in a round-bottom flask.

-

Reflux the mixture for 12 hours. The reaction proceeds via the formation of N-phenylitaconamic acid followed by intramolecular aza-Michael addition/cyclization.

-

Work-up: Acidify the mixture with 5% HCl (100 mL) and stir for 5 minutes.

-

Cool the solution to precipitate the product.

-

Filter the white crystalline solid and wash with cold water.

-

Purification: Dissolve in 5% NaOH, filter to remove insoluble impurities, and re-precipitate by acidifying the filtrate to pH 5 with HCl.

-

Yield: ~96%.

-

Step 2: Conversion to Carboxamide (via Methyl Ester)

-

Esterification: Reflux the acid (Step 1 product) in Methanol with catalytic

for 10-20 hours. Isolate the methyl ester. -

Amidation:

-

For Primary Amide: Treat the methyl ester with ammonia (methanolic

) at room temperature or mild heat. -

For Hydrazide (common bioactive analog): Reflux the methyl ester with Hydrazine Hydrate (

) in ethanol for 2-4 hours.

-

-

Characterization: The amide carbonyl appears distinct from the lactam carbonyl in IR (

) and

Biological and Pharmacological Profile[1][2][4][5][6][14][16][18]

The this compound scaffold acts as a peptidomimetic , mimicking the transition state of peptide bonds. This property is exploited in designing inhibitors for specific bacterial enzymes.

3.1 Mechanism of Action: InhA Inhibition

A primary target for these derivatives is InhA (Enoyl-Acyl Carrier Protein Reductase) in Mycobacterium tuberculosis.

-

Role of InhA: Essential for the synthesis of mycolic acids, a key component of the mycobacterial cell wall.[12]

-

Binding Mode: The pyrrolidine ring occupies the hydrophobic pocket of the enzyme. The carboxamide group forms hydrogen bonds with the substrate-binding loop, while the

-phenyl ring interacts with hydrophobic residues (e.g., Tyr158). -

Potency: Derivatives with meta- or para-substitutions (e.g., 3,5-dichloro) on the phenyl ring show

values in the sub-micromolar range (

3.2 Antimicrobial & Biofilm Disruption

Derivatives, particularly hydrazones formed from the carboxamide/hydrazide core, exhibit broad-spectrum activity.

-

Targets: S. aureus (MRSA), B. subtilis, E. coli.

-

Biofilm: 5-nitrothienyl derivatives have shown the ability to disrupt established biofilms of S. aureus, a critical factor in treating chronic infections.

Structure-Activity Relationship (SAR) Analysis

Optimizing the scaffold involves three distinct regions: the Phenyl Ring (Region A), the Lactam Core (Region B), and the Carboxamide Tail (Region C).

4.1 SAR Visualization (Graphviz)

Caption: SAR map highlighting key modification sites. Region A modulates receptor affinity; Region C modulates solubility and reactivity.

4.2 Key SAR Findings

-

Phenyl Ring (Region A): Unsubstituted phenyl rings often show moderate activity. Adding Chlorine or Bromine at the para (4-) position significantly enhances cytotoxicity against cancer cells (A549) and bacteria.

-

Carboxamide (Region C): Converting the primary amide to a hydrazone (via reaction with aldehydes) creates a "linker" region that improves binding affinity to bacterial enzymes. The 5-nitrothiophene moiety attached here yields the most potent biofilm disruptors.

Analytical Characterization Data

To validate the synthesis of this compound derivatives, the following spectral signals are diagnostic.

| Technique | Diagnostic Signal | Assignment |

| Amide/Carboxylic -NH or -OH proton | ||

| Aromatic protons (Phenyl ring) | ||

| Carbonyl carbons (Lactam C=O and Amide C=O) | ||

| Aromatic ipso-carbon | ||

| IR (KBr) | Strong C=O stretch (Lactam) | |

| N-H stretch (Amide) |

References

-

Synthesis and Biological Evaluation of Novel 5-Oxo-1-Phenylpyrrolidine-3-Carboxylic Acid Analogs. Drug Research, 2019. Link

-

Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 2022. Link

-

Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 2006.[13] Link

-

5-Oxo-1-phenylpyrrolidine-3-carboxylic acid (CAS 39629-86-2) Product Data. Sigma-Aldrich. Link

-

Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria. Molecules, 2025.[14] Link

Sources

- 1. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]

- 2. 1-(4-methylphenyl)-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide | C15H15N3O2S | CID 2883198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. (S)-5-Oxo-N-phenyl-pyrrolidine-2-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 158898-18-1|(R)-5-Oxo-1-phenylpyrrolidine-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 6. 158898-18-1|(R)-5-Oxo-1-phenylpyrrolidine-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 7. 5-Oxo-1-phenylpyrrolidine-3-carboxylic acid | CAS 39629-86-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 8. 5-Oxo-1-phenylpyrrolidine-3-carboxylic acid | CAS 39629-86-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 9. 5-Oxo-1-phenylpyrrolidine-3-carboxylic acid | 39629-86-2 [sigmaaldrich.com]

- 10. 1-(1,3-Benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxamide | 1239764-78-3 | Benchchem [benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pyrrolidine carboxamides as a novel class of inhibitors of enoyl acyl carrier protein reductase from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]

CAS 39629-86-2 derivatives and biological activity

Topic: CAS 39629-86-2 (5-Oxo-1-phenylpyrrolidine-3-carboxylic acid): Derivatives and Biological Activity Content Type: Technical Monograph Audience: Medicinal Chemists, Drug Discovery Scientists, and Process Engineers

5-Oxo-1-phenylpyrrolidine-3-carboxylic Acid: Scaffold Versatility in Drug Discovery

Executive Summary

CAS 39629-86-2, chemically identified as 5-oxo-1-phenylpyrrolidine-3-carboxylic acid , represents a privileged lactam scaffold in medicinal chemistry. While historically utilized as an intermediate in the synthesis of agrochemicals and dyes, recent structure-activity relationship (SAR) profiling has elevated its status as a core pharmacophore for antimicrobial , antitubercular , and transdermal penetration agents.

This guide dissects the chemical utility of CAS 39629-86-2, detailing its synthesis from renewable feedstocks (itaconic acid), its derivatization potential via Claisen and Mannich modifications, and its emerging role as an inhibitor of Mycobacterium tuberculosis Endonuclease VIII-2 (Nei2).

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

| Property | Specification |

| CAS Registry Number | 39629-86-2 |

| IUPAC Name | 5-oxo-1-phenylpyrrolidine-3-carboxylic acid |

| Synonyms | 1-Phenyl-5-oxo-3-pyrrolidinecarboxylic acid; N-Phenyl-4-carboxy-2-pyrrolidinone |

| Molecular Formula | C₁₁H₁₁NO₃ |

| Molecular Weight | 205.21 g/mol |

| Core Scaffold | |

| Key Functional Groups | Carboxylic acid (C3), Lactam Carbonyl (C5), N-Phenyl moiety |

| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in Water |

Synthesis & Production Logic

The industrial and laboratory-scale synthesis of CAS 39629-86-2 relies on the aza-Michael addition-cyclization sequence. This route is atom-economical and utilizes Itaconic acid, a bio-renewable monomer.

Core Synthesis Protocol

Reaction: Itaconic Acid + Aniline

-

Nucleophilic Attack: The amine of aniline attacks the

-carbon of the itaconic acid double bond (aza-Michael addition). -

Cyclization: Intramolecular condensation between the secondary amine and the

-carboxylic acid group forms the lactam ring. -

Dehydration: Loss of water drives the equilibrium toward the stable 5-membered ring.

Step-by-Step Methodology:

-

Reagents: Dissolve Itaconic acid (1.0 eq) in water or toluene. Add Aniline (1.0 eq) dropwise.

-

Conditions: Reflux at 100–110°C for 4–6 hours. No metal catalyst is typically required; the carboxylic acid acts as an autocatalyst.

-

Workup: Cool the reaction mixture. The product often precipitates as a solid.

-

Purification: Recrystallization from ethanol/water yields high-purity crystals (Yield: >85%).

Visualization: Synthesis Pathway

Caption: Atom-economical synthesis via aza-Michael addition followed by intramolecular condensation.

Biological Activity & Therapeutic Applications[2][3][8][9]

Recent pharmacological screening has expanded the utility of CAS 39629-86-2 beyond a simple intermediate.

A. Antitubercular Activity (Nei2 Inhibition)

Research indicates that derivatives of this scaffold target Endonuclease VIII-2 (Nei2) in Mycobacterium tuberculosis.[1][2] Nei2 is a DNA glycosylase critical for base excision repair in mycobacteria.[2]

-

Mechanism: The pyrrolidinone core mimics the transition state of DNA base extrusion or binds to the active site pockets (Met1, Glu3, Lys51) of Nei2.

-

Potency: Specific derivatives (e.g., benzopyran-fused analogs) have shown binding affinities (

) in the nanomolar range (approx. 64 nM).[1][2]

B. Antimicrobial Agents (Mannich Bases)

Derivatization at the C4 position via the Mannich reaction yields compounds with potent broad-spectrum antibiotic activity.

-

Target Strains: Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa.[1]

-

Activity: C4-substituted Mannich bases (e.g., morpholinomethyl derivatives) exhibit Minimum Inhibitory Concentrations (MIC) comparable to Ampicillin (0.5 – 1.0 µg/mL).

-

SAR Insight: Electron-withdrawing groups (Cl, NO₂) on the N-phenyl ring enhance lipophilicity and membrane penetration, increasing potency.

C. Transdermal Penetration Enhancers

The structure of CAS 39629-86-2 is analogous to Azone (Laurocapram) , a standard penetration enhancer.

-

Function: The polar lactam head group interacts with the keratin head groups in the stratum corneum, while the N-phenyl (or N-alkyl derivatives) disrupts lipid packing, facilitating drug transport.

Derivatization & Structure-Activity Relationships (SAR)[11]

To optimize biological activity, the core scaffold is modified at three distinct vectors.

Vector 1: The Carboxylic Acid (C3) [3][4]

-

Modification: Conversion to amides, hydrazides, or esters.

-

Effect: Modulates solubility and hydrogen bond donor/acceptor capability. Hydrazide derivatives often show increased antifungal activity.

Vector 2: The C4 Methylene (Mannich Reaction)

-

Modification: Introduction of aminomethyl groups (using formaldehyde + secondary amines like morpholine or piperidine).

-

Effect: Drastically improves water solubility and introduces a basic center, crucial for interaction with acidic residues in enzyme active sites (e.g., Nei2).

Vector 3: The N-Phenyl Ring

-

Modification: Substitution with Halogens (Cl, F), Methoxy (-OMe), or Nitro (-NO₂) groups.

-

Effect:

-

4-Cl/2,4-di-Cl: Increases antimicrobial potency (Lipophilicity driven).

-

4-OMe: Reduces toxicity but may lower potency against Gram-negative bacteria.

-

Visualization: SAR Logic Map

Caption: Strategic modification vectors for optimizing pharmacological properties of the scaffold.

Experimental Protocols

Protocol A: Synthesis of Mannich Base Derivatives

Target: 4-(Morpholinomethyl)-5-oxo-1-phenylpyrrolidine-3-carboxylic acid

-

Preparation: In a round-bottom flask, dissolve CAS 39629-86-2 (0.01 mol) in absolute ethanol (20 mL).

-

Addition: Add Paraformaldehyde (0.01 mol) and Morpholine (0.01 mol).

-

Catalysis: Add catalytic amount of concentrated HCl (2-3 drops).

-

Reaction: Reflux the mixture at 80°C for 10–12 hours. Monitor via TLC (Mobile phase: Chloroform:Methanol 9:1).

-

Isolation: Concentrate the solvent under reduced pressure. Pour the residue into crushed ice.

-

Purification: Filter the solid precipitate, wash with cold water, and recrystallize from ethanol.

-

Validation: Confirm structure via ¹H NMR (look for methylene doublet at ~2.5-3.0 ppm) and IR (Lactam C=O stretch at ~1680 cm⁻¹).

Protocol B: Antimicrobial Susceptibility Testing (MIC)

Standard: CLSI Broth Microdilution

-

Inoculum: Prepare bacterial suspension (e.g., S. aureus ATCC 25923) to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).

-

Dilution: Dilute 1:100 in Mueller-Hinton Broth.

-

Plate Setup: Use 96-well microtiter plates. Add 100 µL of test compound (dissolved in DMSO, serially diluted from 128 µg/mL to 0.25 µg/mL).

-

Incubation: Add 100 µL of bacterial suspension to each well. Incubate at 37°C for 18–24 hours.

-

Readout: The MIC is the lowest concentration showing no visible turbidity. Use Ampicillin as a positive control.

Data Summary: Activity of Key Derivatives[3][7][8][10][11][12]

| Derivative Type | Substitution (R) | Target Organism | MIC (µg/mL) | Relative Potency |

| Parent | H (CAS 39629-86-2) | S. aureus | >64 | Inactive/Weak |

| Mannich Base | 4-Morpholinomethyl | S. aureus | 1.0 | High |

| Mannich Base | 4-Piperidinomethyl | P. aeruginosa | 0.5 | Very High |

| N-Aryl Analog | 4-Chloro-phenyl | M. tuberculosis | 6.25 | Moderate |

References

-

Synthesis & Antibacterial Evaluation: Devi, P., et al. (2019).[5] "Synthesis and Biological Evaluation of Novel 5-Oxo-1-Phenylpyrrolidine-3-Carboxylic Acid Analogs." Drug Research, 69, 271–276.

-

Antitubercular Mechanisms: Goyal, U., et al. (2021). "Benzopyran, Benzamidocoumarin, Phenylpyrrolidine, and Barbituric Acid Derivatives as Potential Actives Targeting Endonuclease VIII-2 (Nei2) of Mycobacterium Tuberculosis."[1][5][2] BioMed Research International.

-

Itaconic Acid Utilization: Robert, T., & Friebel, S. (2016). "Itaconic acid - a versatile building block for renewable polyesters with enhanced properties." Green Chemistry.

-

Chemical Identity: PubChem Compound Summary for CID 122766 (Related Analog). Note: Specific CAS 39629-86-2 data is often indexed under its chemical name in vendor catalogs.

-

Penetration Enhancers: "CPE DB: The Curated Database of Chemical Penetration Enhancers."

Sources

The 5-oxo-1-phenylpyrrolidine-3-carboxylic Acid Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Introduction: The Emergence of a Versatile Scaffold

The pyrrolidine ring is a cornerstone of many natural products and synthetic pharmaceuticals, prized for its three-dimensional structure which allows for a thorough exploration of pharmacophore space.[1] Among its numerous derivatives, the 5-oxo-1-phenylpyrrolidine-3-carboxylic acid core has garnered significant attention in medicinal chemistry. This scaffold presents a unique combination of structural rigidity and synthetic tractability, making it an attractive starting point for the development of novel therapeutic agents. Its inherent functionalities – a lactam, a carboxylic acid, and a phenyl group – offer multiple points for chemical modification, enabling the generation of diverse compound libraries with a wide range of biological activities. This guide provides a comprehensive overview of the synthesis, derivatization, and therapeutic applications of the 5-oxo-1-phenylpyrrolidine-3-carboxylic acid scaffold, intended for researchers and professionals in the field of drug discovery and development.

Synthesis of the Core Scaffold

The most common and efficient method for the synthesis of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid involves the condensation of itaconic acid with aniline or its derivatives. This reaction is typically carried out under heating, often in a solvent-free medium or a high-boiling solvent such as water.

Experimental Protocol: Synthesis of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid

Materials:

-

Itaconic acid

-

Aniline

-

Water (optional, as solvent)

-

Hydrochloric acid (for workup)

-

Ethanol (for recrystallization)

Procedure:

-

A mixture of itaconic acid (1 equivalent) and aniline (1 equivalent) is heated at 140-150°C for 1-2 hours. The reaction can also be conducted by refluxing in water.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solidified product is triturated with dilute hydrochloric acid to remove any unreacted aniline.

-

The crude product is filtered, washed with cold water, and dried.

-

Purification is achieved by recrystallization from a suitable solvent, such as ethanol or water, to yield 5-oxo-1-phenylpyrrolidine-3-carboxylic acid as a crystalline solid.

Characterization: The structure of the synthesized scaffold is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry. The 1H NMR spectrum typically shows characteristic signals for the phenyl protons, as well as the protons of the pyrrolidinone ring.[2] The carboxylic acid proton appears as a broad singlet at a downfield chemical shift.[2]

Medicinal Chemistry Applications and Key Derivatives

The 5-oxo-1-phenylpyrrolidine-3-carboxylic acid scaffold has been extensively explored for a variety of therapeutic applications, primarily driven by the diverse biological activities exhibited by its derivatives.

Antibacterial Agents

Derivatives of this scaffold have shown promising activity against a range of Gram-positive and Gram-negative bacteria.

a) Mannich Bases:

The reaction of the core scaffold with formaldehyde and various primary or secondary amines (Mannich reaction) yields 4-substituted aminomethyl derivatives.[3] These Mannich bases have been evaluated for their antibacterial properties.[3]

b) Hydrazones and Azoles:

The carboxylic acid moiety can be converted to a hydrazide, which serves as a versatile intermediate for the synthesis of hydrazones and various five-membered heterocycles like oxadiazoles and triazoles.[4][5] Certain hydrazone derivatives, particularly those incorporating a 5-nitrothiophene moiety, have demonstrated potent and selective activity against multidrug-resistant Staphylococcus aureus (MRSA).[4][5]

Mechanism of Action: Inhibition of Enoyl-Acyl Carrier Protein Reductase (InhA)

A significant breakthrough in understanding the antibacterial mechanism of pyrrolidine derivatives came from the discovery that certain pyrrolidine carboxamides are potent inhibitors of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA).[1] InhA is a crucial enzyme in the mycobacterial fatty acid biosynthesis pathway, which is responsible for the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[1] Inhibition of InhA disrupts the integrity of the cell wall, leading to bacterial death.

Molecular docking and crystallographic studies have revealed that these inhibitors bind to the active site of InhA, interacting with the NAD+ cofactor and key amino acid residues.[1] The pyrrolidinone core acts as a central scaffold, positioning the substituents for optimal interaction with the enzyme's binding pocket.

Workflow for the Identification of Pyrrolidine Carboxamides as InhA Inhibitors

Sources

- 1. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

Structure-activity relationship (SAR) of pyrrolidine-3-carboxamides

A Medicinal Chemistry Guide to Structure-Activity Relationships (SAR) and Synthetic Design

Executive Summary: The Power of the Fsp³ Scaffold

The pyrrolidine-3-carboxamide moiety represents a "privileged scaffold" in modern drug discovery. Unlike flat aromatic systems (phenyl, pyridine), this saturated heterocycle offers high fraction of sp³-hybridized carbons (Fsp³), contributing to improved aqueous solubility and lower promiscuity. Its non-planar conformation allows for precise vector positioning of substituents, enabling the molecule to probe three-dimensional biological space that planar scaffolds cannot access.

This guide dissects the Structure-Activity Relationship (SAR) of this scaffold, moving beyond basic substitution to the causal mechanics of binding affinity and metabolic stability.

The Scaffold Architecture: Vectors of Exploration

To optimize this scaffold, we must treat it as a three-vector system. The pyrrolidine ring is not merely a linker; it is a stereochemical engine that directs the substituents.

DOT Diagram: The Pharmacophore Map

Figure 1: The three primary vectors for SAR exploration on the pyrrolidine-3-carboxamide core.

Vector Analysis

-

Vector A (N1-Terminus): The basic nitrogen (pKa ~9-10 unfunctionalized) is the primary handle for modulating physicochemical properties.

-

Strategy: Capping with electron-withdrawing groups (sulfonamides, ureas) lowers pKa to improve membrane permeability. Alkylation with bulky lipophilic groups (benzyl, phenethyl) often targets deep hydrophobic pockets (e.g., CCR5 receptors).

-

-

Vector B (C3-Stereocenter): The (3S) and (3R) enantiomers project the amide vector in drastically different directions (~109.5° deviation).

-

Critical Insight: In enzymes like InhA (M. tuberculosis), biological activity is often exclusive to one enantiomer due to the rigid geometry of the binding pocket.

-

-

Vector C (The Amide Warhead): This moiety serves as the primary hydrogen bond donor/acceptor network.

-

Strategy: Rigidification of this bond (e.g., using conformationally restricted amines) can reduce the entropic penalty of binding.

-

Case Study: InhA Inhibitors for Tuberculosis

Demonstrating Causality in SAR

One of the most potent applications of this scaffold is in the inhibition of Enoyl Acyl Carrier Protein Reductase (InhA), a target validated by Isoniazid.

The Mechanistic SAR

Research indicates that 1-substituted pyrrolidine-3-carboxamides bind to the substrate-binding loop of InhA.

-

The N1-Linker Effect: Direct attachment of a large hydrophobic group (e.g., fluorene or substituted biphenyl) at N1 is critical. This occupies the large hydrophobic pocket of the enzyme.

-

Observation: Short linkers (< 2 carbons) between N1 and the aryl group often lead to a loss of potency (IC50 shifts from nM to µM range) because the group cannot reach the hydrophobic cleft.

-

-

The Amide Selectivity: The carboxamide nitrogen requires a lipophilic substituent (e.g., 4-trifluoromethylphenyl).

-

Causality: The electron-withdrawing group increases the acidity of the amide NH, strengthening the H-bond donation to the backbone carbonyl of the receptor residue (often Tyr158 or similar catalytic residues).

-

Data Summary: InhA Inhibition Potency

| Compound Variant | N1-Substituent | Amide-N Substituent | IC50 (µM) | SAR Insight |

|---|---|---|---|---|

| Lead A | Benzyl | Phenyl | 4.5 | Baseline activity. |

| Analog B | 9-Fluorenyl | Phenyl | >15 | Steric clash at entrance. |

| Analog C | 4-Methylbenzyl | 4-CF3-Phenyl | 0.08 | Electronic optimization of amide NH. |

| Analog D | (Unsubstituted) | 4-CF3-Phenyl | >100 | N1-Hydrophobic anchor is essential. |

Synthetic Protocols: Self-Validating Systems

To ensure reproducibility, we utilize a "Chiral Pool" approach starting from commercially available (3R) or (3S)-N-Boc-pyrrolidine-3-carboxylic acid. This avoids the variability of asymmetric synthesis during initial screening.

Protocol A: High-Fidelity Amide Coupling (HATU Method)

Use this protocol to derivatize Vector C while maintaining chiral integrity.

Reagents:

-

(3R)-N-Boc-pyrrolidine-3-carboxylic acid (1.0 eq)

-

Amine Partner (R-NH2) (1.1 eq)

-

HATU (1.2 eq)

-

DIPEA (Diisopropylethylamine) (3.0 eq)

-

Solvent: Anhydrous DMF

Step-by-Step Workflow:

-

Activation: Dissolve the carboxylic acid in DMF (0.1 M concentration) under Nitrogen. Add DIPEA and stir for 5 minutes.

-

Coupling: Add HATU in one portion. The solution should turn slightly yellow. Stir for 10 minutes to form the active ester (O-At ester).

-

Validation Check: TLC should show consumption of the acid (stains with Bromocresol Green).

-

-

Addition: Add the Amine Partner. Stir at Room Temperature for 4-16 hours.

-

Workup: Dilute with EtOAc. Wash sequentially with:

-

10% Citric Acid (removes unreacted amine/DIPEA).

-

Sat. NaHCO3 (removes unreacted acid/HATU byproducts).

-

Brine.

-

-

Deprotection (Next Step): Treat the crude material with 4M HCl in Dioxane to liberate the N1 amine for further derivatization.

DOT Diagram: Synthetic Decision Tree

Figure 2: Synthetic route selection based on stereochemical requirements.

Physicochemical Optimization (ADME)

When optimizing this scaffold for oral bioavailability, the pyrrolidine nitrogen (N1) is the primary liability and opportunity.

-

Metabolic Stability: The carbons alpha to the N1 nitrogen are prone to oxidative metabolism (N-dealkylation) by CYP450 enzymes.

-

Solution: Introduce steric bulk (e.g., gem-dimethyl groups) adjacent to the nitrogen or use electron-withdrawing groups (sulfonamides) to reduce the electron density on the nitrogen, making it less susceptible to oxidation.

-

-

Permeability: If the logP is too low (< 1.0), the compound may not cross cell membranes.

-

Solution: Capping N1 with a lipophilic benzyl group is common, but if clearance is high, switch to a fluorinated phenyl or a heterocycle (pyridine) to balance lipophilicity with metabolic stability.

-

References

-

He, X., et al. (2006).[1] "Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis."[2] Journal of Medicinal Chemistry.

-

Hale, J. J., et al. (2001).[3] "1,3,4-Trisubstituted pyrrolidine CCR5 receptor antagonists. Part 2: lead optimization affording selective, orally bioavailable compounds with potent anti-HIV activity."[3] Bioorganic & Medicinal Chemistry Letters.

-

BenchChem. (2025).[4] "Chiral Pool Synthesis from (R)-Pyrrolidine-3-Carboxylic Acid: A Technical Guide." BenchChem Technical Guides.

-

Raimondi, M. V., et al. (2021).[5] "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds." Topics in Current Chemistry.

-

Yin, F., et al. (2017). "Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions." Organic & Biomolecular Chemistry.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,3,4-Trisubstituted pyrrolidine CCR5 receptor antagonists. Part 2: lead optimization affording selective, orally bioavailable compounds with potent anti-HIV activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Landscape of N-Substituted 5-Oxopyrrolidine-3-Carboxamides: A Technical Guide for Drug Discovery Professionals

Foreword: Unlocking the Potential of a Versatile Scaffold

The 5-oxopyrrolidine-3-carboxamide core represents a privileged scaffold in medicinal chemistry, demonstrating a remarkable versatility in engaging a diverse array of biological targets. This technical guide provides an in-depth exploration of the therapeutic potential of N-substituted derivatives of this scaffold, offering a synthesis of current research, field-proven insights, and detailed experimental methodologies. Our objective is to equip researchers, scientists, and drug development professionals with a comprehensive resource to navigate the complexities and unlock the opportunities presented by this promising class of compounds. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature.

The 5-Oxopyrrolidine-3-Carboxamide Core: A Gateway to Diverse Bioactivity

The inherent structural features of the 5-oxopyrrolidine-3-carboxamide nucleus, including its lactam ring and the modifiable N-substituent and carboxamide moiety, provide a rich canvas for chemical exploration. This adaptability allows for the fine-tuning of physicochemical properties and the precise orientation of pharmacophoric elements to interact with specific biological targets. The pyrrolidone ring, a common motif in many biologically active compounds, contributes to favorable pharmacokinetic profiles, including metabolic stability and blood-brain barrier permeability in certain derivatives.

The synthetic accessibility of this scaffold further enhances its appeal. A common and efficient method for the synthesis of the core structure involves the reaction of itaconic acid with a primary amine, leading to the formation of the N-substituted 5-oxopyrrolidine-3-carboxylic acid. Subsequent amidation of the carboxylic acid group provides the desired carboxamide derivatives.

Therapeutic Avenues: From Ion Channels to Enzymes and Beyond

N-substituted 5-oxopyrrolidine-3-carboxamides have emerged as potent modulators of several key therapeutic targets, leading to their investigation in a range of disease areas. This section will explore the most prominent of these applications, supported by quantitative data and mechanistic insights.

Nav1.8 Inhibition: A Targeted Approach to Pain Management

Voltage-gated sodium channels (VGSCs) are crucial for the initiation and propagation of action potentials in excitable cells.[1] The Nav1.8 isoform is predominantly expressed in sensory neurons and is a key player in the transmission of pain signals.[2][3] Consequently, selective inhibitors of Nav1.8 are highly sought after as a new generation of analgesics with a potentially improved side-effect profile compared to non-selective sodium channel blockers.

A series of novel 5-oxopyrrolidine-3-carboxamides have been identified as potent inhibitors of Nav1.8.[1][3] These compounds have shown promise for the treatment of various pain disorders, cough, and itch.[1] The mechanism of action involves the blockade of sodium ion influx through the Nav1.8 channel, thereby dampening the excitability of sensory neurons.

Table 1: Representative N-Substituted 5-Oxopyrrolidine-3-Carboxamides as Nav1.8 Inhibitors

| Compound ID | N-Substituent | Carboxamide Moiety | Nav1.8 IC50 (nM) | Reference |

| Example 1 | Substituted Phenyl | Substituted Amine | < 10 | [3] |

| Example 2 | Heterocyclic Moiety | Cyclic Amine | 10-50 | [3] |

| Example 3 | Alkyl Chain | Aryl Amine | 50-100 | [3] |

Note: The specific structures are proprietary and detailed in the cited patent literature.

Anticonvulsant Properties: Modulating Neuronal Excitability

The pyrrolidone scaffold is a well-established pharmacophore in anticonvulsant drug discovery, with levetiracetam being a prominent example. While not direct 5-oxopyrrolidine-3-carboxamide analogues, related pyrrolidine-2,5-dione derivatives have demonstrated broad-spectrum anticonvulsant activity in preclinical models.[4][5] This suggests that the pyrrolidone core can be effectively functionalized to modulate neuronal hyperexcitability.

The anticonvulsant mechanism of these compounds is often multifactorial, involving the modulation of voltage-gated sodium and calcium channels.[4] The ability to block these channels can reduce the spread of seizure activity within the brain.

Table 2: Anticonvulsant Activity of Representative Pyrrolidine-2,5-dione Derivatives

| Compound ID | Structure | MES ED50 (mg/kg) | 6 Hz (32 mA) ED50 (mg/kg) | scPTZ ED50 (mg/kg) | Protective Index (TD50/ED50) | Reference |

| Compound 14 | 3-(3-trifluoromethylphenyl)-...-acetamide | 49.6 | 31.3 | 67.4 | >4.8 (MES) | [5] |

| Compound 6 | 3-(2-chlorophenyl)-...-acetamide | 68.3 | 28.2 | - | 4.0 (MES) | [4] |

Note: The protective index (PI) is a measure of the therapeutic window of a compound, calculated as the ratio of the median toxic dose (TD50) to the median effective dose (ED50).[4]

Nootropic Potential: Enhancing Cognitive Function

The pyrrolidone ring is also a key feature of the racetam class of nootropic drugs, with piracetam being the archetypal example.[6][7] These compounds are known to enhance cognitive functions such as learning and memory.[8][9] While direct evidence for the nootropic effects of N-substituted 5-oxopyrrolidine-3-carboxamides is still emerging, the structural similarity to established nootropics provides a strong rationale for their investigation in this area.[10]

The proposed mechanisms of action for nootropic pyrrolidone derivatives are diverse and not fully elucidated, but may include modulation of cholinergic neurotransmission and enhancement of neuronal plasticity.[9]

Experimental Protocols: A Practical Guide to Evaluation

This section provides detailed, step-by-step methodologies for key experiments used to evaluate the therapeutic potential of N-substituted 5-oxopyrrolidine-3-carboxamides.

Synthesis of N-Substituted 5-Oxopyrrolidine-3-Carboxylic Acid

This protocol describes a general method for the synthesis of the core scaffold.

Materials:

-

Itaconic acid

-

Primary amine (e.g., aniline or a substituted aniline)

-

Water or a suitable solvent

-

Reflux apparatus

-

Filtration apparatus

Procedure:

-

Dissolve itaconic acid in water or a suitable solvent in a round-bottom flask.

-

Add the primary amine to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Collect the precipitated product by filtration.

-

Wash the product with cold water and dry to yield the N-substituted 5-oxopyrrolidine-3-carboxylic acid.

Anticonvulsant Screening: Maximal Electroshock (MES) Test

The MES test is a widely used preclinical model to identify compounds effective against generalized tonic-clonic seizures.[11][12][13]

Materials:

-

Electroconvulsometer with corneal electrodes

-

Male mice (e.g., CF-1 strain), 25-30 g

-

Test compound and vehicle

-

Standard anticonvulsant drug (e.g., phenytoin)

-

0.5% tetracaine hydrochloride solution

Procedure:

-

Administer the test compound or vehicle to groups of mice (n=6-10 per group) via the desired route (e.g., intraperitoneal).

-

At the time of peak effect (predetermined), apply a drop of 0.5% tetracaine solution to the eyes of each mouse.

-

Deliver a suprathreshold electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 s duration) via corneal electrodes.[13]

-

Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Protection is defined as the absence of the tonic hindlimb extension.

-

Calculate the median effective dose (ED50), the dose that protects 50% of the animals from the seizure endpoint, using probit analysis.[14][15]

Anticonvulsant Screening: 6 Hz Psychomotor Seizure Test

The 6 Hz test is a model of therapy-resistant focal seizures.[16][17][18]

Materials:

-

Electroconvulsometer with corneal electrodes capable of delivering a 6 Hz stimulus

-

Male mice, 25-30 g

-

Test compound and vehicle

-

Standard anticonvulsant drug (e.g., valproate)

-

0.5% tetracaine hydrochloride solution

Procedure:

-

Administer the test compound or vehicle to groups of mice.

-

At the time of peak effect, apply a drop of 0.5% tetracaine solution to the eyes of each mouse.

-

Deliver a 6 Hz electrical stimulus of a specific current (e.g., 32 mA or 44 mA) for 3 seconds via corneal electrodes.[17]

-

Observe the mice for a period of 1-2 minutes for characteristic seizure behaviors, such as stun, forelimb clonus, and stereotyped automatisms.[16][18]

-

An animal is considered protected if it resumes normal exploratory behavior within 10 seconds of the stimulation.[16]

-

Determine the ED50 as described for the MES test.

Nootropic Evaluation: Morris Water Maze Test

The Morris water maze is a widely used behavioral assay to assess spatial learning and memory.[19][20][21][22][23]

Materials:

-

Circular water tank (1.5-2.0 m diameter)

-

Escape platform submerged 1-2 cm below the water surface

-

Water opacified with non-toxic white paint

-

Video tracking system

-

Rodents (rats or mice)

-

Test compound and vehicle

Procedure:

-

Acquisition Phase (e.g., 5 days):

-

Administer the test compound or vehicle daily.

-

Conduct 4 trials per day for each animal.

-

For each trial, place the animal in the water at one of four quasi-random starting positions.

-

Allow the animal to swim and find the hidden platform.

-

Record the escape latency (time to find the platform). If the animal does not find the platform within a set time (e.g., 60-90 seconds), guide it to the platform.

-

Allow the animal to remain on the platform for 15-30 seconds.

-

-

Probe Trial (e.g., Day 6):

-

Remove the escape platform from the tank.

-

Allow the animal to swim freely for a set duration (e.g., 60 seconds).

-

Record the time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location.

-

-

Data Analysis:

-

Analyze the escape latencies during the acquisition phase to assess learning.

-

Analyze the probe trial data to assess memory retention.

-

Visualizing the Science: Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate key signaling pathways and experimental workflows.

Caption: Proposed mechanism for anticonvulsant activity.

Caption: Workflow for in vivo anticonvulsant screening.

Conclusion and Future Directions

The N-substituted 5-oxopyrrolidine-3-carboxamide scaffold has demonstrated significant therapeutic potential across a spectrum of disease areas, most notably in the development of novel analgesics, anticonvulsants, and potentially, nootropics. The inherent "drug-likeness" and synthetic tractability of this core structure make it an attractive starting point for medicinal chemistry campaigns.

Future research should focus on elucidating the precise molecular mechanisms underlying the diverse biological activities of these compounds. For anticonvulsant and nootropic applications, more extensive structure-activity relationship studies are needed to optimize potency and selectivity. Furthermore, a deeper understanding of their pharmacokinetic and pharmacodynamic properties will be crucial for translating promising preclinical findings into clinical candidates. The continued exploration of this versatile scaffold holds great promise for the discovery of new and effective therapies for a range of unmet medical needs.

References

-

Löscher, W. (2017). Animal Models of Seizures and Epilepsy: Past, Present, and Future. In Jasper's Basic Mechanisms of the Epilepsies. Available at: [Link]

-

Mondadori, C., et al. (1986). Effects of Oxiracetam on Learning and Memory in Animals. Clinical Neuropharmacology, 9(S3), S27-S38. Available at: [Link]

-

Khanam, R., & Vohora, D. (2021). Protocol for 6 Hz Corneal Stimulation in Rodents for Refractory Seizures. In Animal Models in Epilepsy. Humana, New York, NY. Available at: [Link]

-

Luszczki, J. J. (2009). Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse. Current protocols in pharmacology, Chapter 5, Unit 5.24. Available at: [Link]

-

Pharmacology, D. o. (2022). Anti-convulsant Activity using Maximum Electroshock Induced Convulsant. YouTube. Available at: [Link]

-

Gouliaev, A. H., & Senning, A. (1994). Piracetam and other structurally related nootropics. Brain research. Brain research reviews, 19(2), 180–222. Available at: [Link]

- Swinyard, E. A., Brown, W. C., & Goodman, L. S. (1952). Comparative assays of antiepileptic drugs in mice and rats. Journal of pharmacology and experimental therapeutics, 106(3), 319–330.

-

PANAChE Database. (n.d.). 6 Hz Electrical Stimulation Test (mouse, rat). Available at: [Link]

-

Melior Discovery. (n.d.). 6-Hz Psychomotor Seizure Model. Available at: [Link]

-

Mouse Metabolic Phenotyping Centers. (2024). Morris Water Maze. Available at: [Link]

-

Sun, Y., et al. (2025). Understanding the Morris Water Maze in Neuroscience. Elabscience. Available at: [Link]

-

Malik, R., & Taliyan, R. (2022). Nootropics as Cognitive Enhancers: Types, Dosage and Side Effects of Smart Drugs. Molecules, 27(16), 5266. Available at: [Link]

-

Dhama, N., et al. (2021). A Review on Synthesis and Pharmacological Activities of Piracetam and its Derivatives. Asian Journal of Chemistry, 34(1), 1-8. Available at: [Link]

-

D'Hooge, R., & De Deyn, P. P. (2001). Applications of the Morris water maze in the study of learning and memory. Brain research. Brain research reviews, 36(1), 60–90. Available at: [Link]

-

Stefănescu, E., et al. (1992). The Synthesis of New Pyrrolidone Derivatives With Psychotropic Action. Revista medico-chirurgicala a Societatii de Medici si Naturalisti din Iasi, 96(3-4), 241-242. Available at: [Link]

-

Vorhees, C. V., & Williams, M. T. (2006). Morris water maze: procedures for assessing spatial and related forms of learning and memory. Nature protocols, 1(2), 848–858. Available at: [Link]

-

Dudra-Jastrzebska, M., et al. (2014). Genetic background of mice strongly influences treatment resistance in the 6 Hz seizure model. Epilepsy research, 108(10), 1836–1840. Available at: [Link]

-

Kumar, A., et al. (2021). Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents. Molecules, 26(22), 6933. Available at: [Link]

-

Metcalf, C. S., et al. (2017). Development and Pharmacological Characterization of the Rat 6 Hz Model of Partial Seizures. Epilepsia, 58(6), 1073–1084. Available at: [Link]

-

Bell, I. M., et al. (2022). 5-Oxopyrrolidine-3-carboxamides as Nav1.8 Inhibitors for Treating Pain Disorders, Cough Disorders, and Acute and Chronic Itch Disorders. ACS medicinal chemistry letters, 13(5), 724–725. Available at: [Link]

-

Taylor & Francis. (n.d.). ED50 – Knowledge and References. Available at: [Link]

-

Szafarz, M., et al. (2021). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. International journal of molecular sciences, 22(6), 2919. Available at: [Link]

-

Arasappan, A., et al. (2021). 5-Oxopyrrolidine-3-carboxamides as Nav1.8 Inhibitors for Treating Pain Disorders, Cough Disorders, and Acute and Chronic Itch Disorders. ACS Medicinal Chemistry Letters, 13(5), 724-725. Available at: [Link]

-

Szafarz, M., et al. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. International Journal of Molecular Sciences, 22(23), 13092. Available at: [Link]

-

Löscher, W., & Schmidt, D. (2002). Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels. Epilepsy research, 50(1-2), 45–58. Available at: [Link]

-

Arasappan, A., et al. (2021). 5-Oxopyrrolidine-3-carboxamides as Nav1.8 Inhibitors for Treating Pain Disorders, Cough Disorders, and Acute and Chronic Itch Di. ACS Publications. Available at: [Link]

-

Bertini, S., et al. (2014). Chemical Probes to Investigate Central Nervous System Disorders: Design, Synthesis and Mechanism of Action of a Potent Human Serine Racemase Inhibitor. ACS chemical neuroscience, 5(8), 668–677. Available at: [Link]

-

Beres, A., et al. (2024). Cellular Mechanisms of Cognitive Enhancement: The In Vivo Modulation of the Firing Activity and the Responsiveness of Rat Hippocampal Neurons by Memantine and Alpha7 Nicotinic Acetylcholine Receptor Ligands. Expert opinion on therapeutic targets, 28(7), 431–444. Available at: [Link]

-

Mwakilima, F. A., et al. (2022). In Vivo Cognitive-Enhancing, Ex Vivo Malondialdehyde-Lowering Activities and Phytochemical Profiles of Aqueous and Methanolic Stem Bark Extracts of Piliostigma thonningii (Schum.). Evidence-based complementary and alternative medicine : eCAM, 2022, 9928913. Available at: [Link]

-

Manji, H., & momentous. (2016). The Mind Bending Quest for Cognitive Enhancers. The Yale journal of biology and medicine, 89(3), 435–439. Available at: [Link]

-

Manera, C., et al. (2014). 1,2-Dihydro-2-oxopyridine-3-carboxamides: the C-5 substituent is responsible for functionality switch at CB2 cannabinoid receptor. European journal of medicinal chemistry, 74, 516–528. Available at: [Link]

-

Husain, M., & Mehta, M. A. (2011). Cognitive enhancement by drugs in health and disease. Trends in cognitive sciences, 15(1), 28–36. Available at: [Link]

-

Schifano, F., et al. (2023). The Dark Side of “Smart Drugs”: Cognitive Enhancement vs. Clinical Concerns. Pharmaceuticals, 16(11), 1547. Available at: [Link]

Sources

- 1. 5-Oxopyrrolidine-3-carboxamides as Nav1.8 Inhibitors for Treating Pain Disorders, Cough Disorders, and Acute and Chronic Itch Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. asianpubs.org [asianpubs.org]

- 8. scilit.com [scilit.com]

- 9. Nootropics as Cognitive Enhancers: Types, Dosage and Side Effects of Smart Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [The synthesis of new pyrrolidone derivatives with psychotropic action] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 12. youtube.com [youtube.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. taylorandfrancis.com [taylorandfrancis.com]

- 15. Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. 6 Hz Electrical Stimulation Test (mouse, rat) [panache.ninds.nih.gov]

- 18. meliordiscovery.com [meliordiscovery.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. mmpc.org [mmpc.org]

- 21. cyagen.com [cyagen.com]

- 22. Morris Water Maze Experiment - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 5-Oxo-1-phenylpyrrolidine-3-carboxamide and Its Derivatives: Synthesis, Properties, and Therapeutic Potential

This guide provides an in-depth exploration of 5-Oxo-1-phenylpyrrolidine-3-carboxamide, a core heterocyclic scaffold with significant interest in medicinal chemistry. We will delve into its fundamental physicochemical properties, established synthetic routes, and the burgeoning therapeutic applications of its derivatives, which have shown promise in areas ranging from oncology to infectious diseases and pain management. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into this versatile compound class.

Core Compound Profile: this compound

The foundational molecule, this compound, is a derivative of a pyrrolidinone ring, a structural motif present in numerous natural products and pharmacologically active compounds.[1] The inherent features of this scaffold, including its capacity for hydrogen bonding and its rigid, defined stereochemistry, make it an attractive starting point for the design of targeted therapeutic agents.

Molecular Formula and Weight

The chemical structure of this compound is characterized by a central five-membered lactam ring, a phenyl group attached to the nitrogen atom, and a carboxamide group at the 3-position. Based on this structure, the molecular formula and weight have been determined.

| Property | Value |

| Molecular Formula | C₁₁H₁₂N₂O₂ |

| Molecular Weight | 204.23 g/mol |

Note: The molecular weight is calculated based on the elemental atomic masses.

Physicochemical Properties

While extensive experimental data for the unsubstituted parent compound is not widely published, the general physicochemical properties can be inferred from its structure and data on closely related analogues. It is expected to be a solid at room temperature with moderate solubility in organic solvents. The presence of the amide and lactam functionalities allows for both hydrogen bond donating and accepting capabilities, which are crucial for its interaction with biological targets.

Synthesis and Chemical Reactivity

The synthesis of this compound and its derivatives typically originates from its carboxylic acid precursor, 5-Oxo-1-phenylpyrrolidine-3-carboxylic acid. This key intermediate is readily prepared and serves as a versatile building block for a variety of chemical modifications.

Synthesis of the Carboxylic Acid Precursor

The precursor, 5-Oxo-1-phenylpyrrolidine-3-carboxylic acid, can be synthesized through various established methods. One common approach involves the reaction of itaconic acid with an appropriate amine.[2] The molecular formula of this precursor is C₁₁H₁₁NO₃, with a molecular weight of 205.21 g/mol .[3][4]

Amide Formation

The conversion of the carboxylic acid to the desired carboxamide is a standard organic transformation. This typically involves the activation of the carboxylic acid followed by reaction with an amine.

-

Acid Activation: Dissolve 5-Oxo-1-phenylpyrrolidine-3-carboxylic acid in a suitable anhydrous solvent (e.g., dichloromethane or N,N-dimethylformamide). Add a coupling agent (e.g., HBTU, HATU, or EDC with HOBt) and a non-nucleophilic base (e.g., diisopropylethylamine). Stir the mixture at room temperature for 30-60 minutes to form the activated ester.

-

Amine Addition: To the activated acid solution, add the desired amine (for the parent carboxamide, this would be ammonia or an ammonia equivalent).

-

Reaction: Allow the reaction to proceed at room temperature or with gentle heating until completion, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is typically washed with aqueous solutions to remove excess reagents and byproducts. The organic layer is then dried and concentrated. The crude product is purified by column chromatography or recrystallization to yield the pure 5-oxopyrrolidine-3-carboxamide derivative.

Caption: Therapeutic applications of this compound derivatives.

Conclusion and Future Directions

The this compound scaffold represents a privileged structure in medicinal chemistry, providing a robust framework for the development of novel therapeutic agents. The synthetic accessibility of its precursor and the ease of diversification at the carboxamide position have enabled the exploration of a wide chemical space, leading to the identification of compounds with potent and varied biological activities.

Future research in this area will likely focus on the optimization of lead compounds to improve their potency, selectivity, and pharmacokinetic properties. A deeper understanding of the structure-activity relationships and the specific molecular targets of these compounds will be crucial for their successful translation into clinical candidates. The continued investigation of this versatile scaffold holds significant promise for addressing unmet medical needs in oncology, infectious diseases, and pain management.

References

-

Devi, P., et al. (2018). Synthesis and Biological Evaluation of Novel 5-Oxo-1-Phenylpyrrolidine-3-Carboxylic Acid Analogs. Drug Research, 69(05), 271-276. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis and Biological Evaluation of Novel 5-Oxo-1-Phenylpyrrolidine-3-Carboxylic Acid Analogs. Request PDF. Available at: [Link]

-

Krasavin, M., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals, 15(8), 984. Available at: [Link]

-

PubChemLite. (n.d.). Methyl 5-oxo-1-phenylpyrrolidine-3-carboxylate (C12H13NO3). Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of 5-oxo-1-[4-(aminosulfonyl)phenyl]pyrrolidine-3-carboxylic acids. Request PDF. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of 5‐oxo‐2‐pyrrolidine carboxamide derivatives under ultrasound irradiation. Available at: [Link]

-

ResearchGate. (n.d.). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. Available at: [Link]

-

ACS Publications. (2022). 5-Oxopyrrolidine-3-carboxamides as Nav1.8 Inhibitors for Treating Pain Disorders, Cough Disorders, and Acute and Chronic Itch Disorders. ACS Medicinal Chemistry Letters, 13(4), 546-547. Available at: [Link]

-

PubMed. (2020). Synthesis, Cytotoxic and Heparanase Inhibition Studies of 5-oxo-1-arylpyrrolidine-3- carboxamides of Hydrazides and 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol. Letters in Drug Design & Discovery, 17(10), 1269-1280. Available at: [Link]

-

Onoabedje, E. A., et al. (2021). New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. Heliyon, 7(2), e06304. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis and Biological Evaluation of Some Novel Claisen Products of 5‐Oxo‐1‐phenylpyrrolidine‐3‐carboxylic Acid as Antimicrobial and Antioxidant Agents. Request PDF. Available at: [Link]

-

He, X., et al. (2006). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 49(21), 6308-6323. Available at: [Link]

-

PubChem. (n.d.). Pyrrolidone carboxylic acid. Available at: [Link]

Sources

- 1. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]

- 2. researchgate.net [researchgate.net]

- 3. 5-Oxo-1-phenylpyrrolidine-3-carboxylic acid | CAS 39629-86-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. 158898-18-1|(R)-5-Oxo-1-phenylpyrrolidine-3-carboxylic acid|BLD Pharm [bldpharm.com]

Methodological & Application

Streamlining Discovery: Advanced One-Pot Synthesis Protocols for Pyrrolidine-3-Carboxamide Derivatives

An Application Note for Medicinal and Process Chemistry

Abstract The pyrrolidine scaffold is a cornerstone in modern drug discovery, prized for its ability to explore three-dimensional chemical space and serve as a versatile template for a wide range of biologically active agents.[1] Specifically, pyrrolidine-3-carboxamide derivatives are crucial pharmacophores found in enzyme inhibitors, receptor antagonists, and other therapeutic candidates.[2][3] Traditional multi-step syntheses of these molecules are often hampered by laborious purification of intermediates, leading to reduced overall yields and increased development timelines. This application note details robust, one-pot protocols that circumvent these challenges by integrating multiple reaction steps into a single, continuous process. We present two distinct and highly efficient methodologies: a Multicomponent Reaction (MCR) approach for rapid library generation and a Tandem Cyclization strategy for streamlined synthesis from simple precursors.

The Strategic Advantage of One-Pot Synthesis

In drug development, efficiency is paramount. One-pot synthesis, where reactants are subjected to successive chemical transformations in a single reactor, offers significant advantages over classical, stepwise approaches. This strategy enhances "atom and step economy," reduces solvent waste, and eliminates the need for isolating and purifying intermediates, thereby saving time and resources.[4][5] The pyrrolidine ring, often constructed from acyclic precursors, is an ideal target for such elegant synthetic solutions.[6]

The diagram below illustrates the fundamental efficiency gain of a one-pot process compared to a conventional multi-step synthesis.

Figure 1: Conceptual workflow comparing conventional and one-pot syntheses.

Protocol 1: Asymmetric Three-Component [3+2] Cycloaddition

Multicomponent reactions (MCRs) are the epitome of one-pot synthesis, constructing complex molecules from three or more starting materials in a single operation.[4][7] This protocol describes a diastereoselective synthesis of highly substituted pyrrolidines, which can then be readily converted to the target carboxamides. The core of this method is a Lewis acid-catalyzed reaction between an amino acid, an aldehyde, and an activated olefin, generating multiple stereocenters with high control.[7][8]

Mechanism & Rationale

The reaction proceeds via the in situ formation of an azomethine ylide from the condensation of an amino acid (or its ester) and an aldehyde. This 1,3-dipole is then trapped by a dipolarophile (an activated alkene, such as an N-enoyl oxazolidinone or acrylate) in a [3+2] cycloaddition. The choice of a chiral Lewis acid or organocatalyst is critical for inducing asymmetry and controlling the stereochemical outcome.[8] Titanium tetrachloride (TiCl₄) is an effective Lewis acid for this transformation, promoting both ylide formation and the subsequent cycloaddition.[7] The final amidation step can often be performed in the same pot after a solvent swap or directly following an aqueous workup of the cycloaddition product.

Figure 2: Workflow for the MCR synthesis of pyrrolidine-3-carboxamides.

Detailed Experimental Protocol

-

Reaction Setup: To a dry, argon-flushed 100 mL round-bottom flask equipped with a magnetic stir bar, add the amino acid ester (e.g., glycine methyl ester hydrochloride, 1.0 equiv) and the aldehyde (1.1 equiv).

-

Solvent Addition: Add anhydrous dichloromethane (CH₂Cl₂) (approx. 0.1 M solution).

-

Ylide Formation: Cool the mixture to -78 °C using a dry ice/acetone bath. Add a solution of titanium tetrachloride (TiCl₄, 1.2 equiv, 1M in CH₂Cl₂) dropwise over 15 minutes. Stir the resulting mixture at -78 °C for 1 hour.

-

Cycloaddition: Add the activated alkene (e.g., methyl acrylate, 1.5 equiv) dropwise. Allow the reaction mixture to warm slowly to room temperature (23 °C) and stir for an additional 1-3 hours, monitoring by TLC or LC-MS.

-

Workup & Isolation: Quench the reaction by carefully adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.[7] Extract the aqueous layer with CH₂Cl₂ (3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude pyrrolidine-3-carboxylate ester can be purified by flash chromatography or used directly in the next step.

-

One-Pot Amidation:

-

Hydrolysis: Dissolve the crude ester in a mixture of THF/water (3:1). Add lithium hydroxide (LiOH, 2.0 equiv) and stir at room temperature until saponification is complete (monitor by LC-MS). Acidify the mixture with 1N HCl to pH ~4-5 and extract with ethyl acetate. Dry and concentrate to yield the crude carboxylic acid.

-

Coupling: Dissolve the crude pyrrolidine-3-carboxylic acid in anhydrous DMF. Add the desired primary or secondary amine (1.2 equiv), a coupling agent such as HATU (1.2 equiv), and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 3.0 equiv). Stir at room temperature for 4-12 hours.

-

-

Final Purification: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the final pyrrolidine-3-carboxamide product by flash column chromatography on silica gel.

Protocol 2: Tandem Amide Activation and Intramolecular Cyclization

This protocol provides an efficient one-pot route to N-substituted pyrrolidines from readily available halogenated amides.[9] The strategy involves a tandem sequence of amide activation, reduction to a nitrilium ion, and a subsequent intramolecular nucleophilic substitution to form the pyrrolidine ring. The resulting secondary amine can then be acylated to install the desired carboxamide side chain.

Mechanism & Rationale

The key to this transformation is the activation of a secondary amide (derived from a primary amine and a halogenated acyl chloride, e.g., 4-chlorobutyryl chloride) with an activating agent like triflic anhydride (Tf₂O). This generates a highly reactive intermediate. Subsequent reduction with a mild reducing agent such as sodium borohydride (NaBH₄) in methanol generates an amine, which immediately undergoes an intramolecular Sₙ2 reaction, displacing the halide to form the pyrrolidine ring. This method is notable for its mild conditions and avoidance of expensive metal catalysts.[9]

Figure 3: Workflow for the tandem synthesis of N-substituted pyrrolidines.

Detailed Experimental Protocol

-

Reaction Setup: To a dry, argon-flushed 50 mL round-bottom flask, add the halogenated amide (e.g., N-benzyl-4-chlorobutanamide, 1.0 equiv, 0.5 mmol) and anhydrous CH₂Cl₂ (10 mL).[9]

-

Amide Activation: Cool the solution to -78 °C. Add 2-fluoropyridine (1.2 equiv) followed by the dropwise addition of triflic anhydride (Tf₂O, 1.1 equiv). Stir the mixture at -78 °C for 30 minutes.

-

Reduction and Cyclization: Allow the flask to warm to room temperature. Carefully add sodium borohydride (NaBH₄, 2.0 equiv) followed by methanol (5 mL). Stir the reaction for 2 hours.[9]

-

Workup: Quench the reaction by adding water. Make the solution basic (pH > 10) with 1N NaOH and extract with CH₂Cl₂ (3x). Combine the organic layers, dry over Na₂SO₄, and concentrate to yield the crude N-substituted pyrrolidine.

-

Acylation to form Pyrrolidine-3-Carboxamide (Example):

-

This step assumes the desired "3-carboxamide" is a substituent on the nitrogen. If a C3-substituent is needed, the starting material must be appropriately functionalized.

-

Dissolve the crude N-substituted pyrrolidine in CH₂Cl₂. Add triethylamine (1.5 equiv) and cool to 0 °C.

-

Add the desired acyl chloride or chloroformate (e.g., 3-(N,N-dimethylcarbamoyl)benzoyl chloride, 1.1 equiv) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

-

Final Purification: Wash the reaction mixture with water and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify by flash chromatography to obtain the final product.

Comparative Summary and Data

The choice of protocol depends on the desired substitution pattern, scalability, and available starting materials. The MCR approach offers superior complexity generation for library synthesis, while the tandem cyclization provides a rapid entry to N-substituted scaffolds.

| Feature | Protocol 1: Multicomponent Reaction | Protocol 2: Tandem Cyclization |

| Reaction Type | Asymmetric [3+2] Cycloaddition | Tandem Amide Activation/Cyclization |

| Key Starting Materials | Amino Acid, Aldehyde, Activated Alkene | Halogenated Secondary Amide |

| Catalyst/Key Reagents | Lewis Acid (e.g., TiCl₄), Amide Coupling Agents | Triflic Anhydride (Tf₂O), NaBH₄ |

| Key Advantage | High complexity and stereocontrol in one step | Rapid access to N-substituted rings; metal-free[9] |

| Typical Overall Yield | 40-75% (over 2-3 steps, one pot) | 60-85% (over 2 steps, one pot) |

| Limitations | Sensitive to substrate scope, may require catalyst screening | Primarily for N-substituted pyrrolidines; requires halogenated precursor |

Troubleshooting and Optimization

-

Low Yield in MCR (Protocol 1): If the cycloaddition yield is low, screen different Lewis acids (e.g., Sc(OTf)₃, AgOAc) or organocatalysts. Ensure all reagents and solvents are strictly anhydrous, as water can inhibit the Lewis acid and hydrolyze intermediates.

-

Poor Diastereoselectivity (Protocol 1): The stereochemical outcome is highly dependent on the catalyst and substrates.[7] Altering the steric bulk of the amino acid ester or the aldehyde can influence facial selectivity. Temperature control is critical; maintain -78 °C during ylide formation for optimal results.

-

Incomplete Cyclization (Protocol 2): If starting material is recovered, ensure the amide activation step is complete before adding the reducing agent. The choice of halide matters; iodides are more reactive than chlorides or bromides.

-

Side Reactions: In the tandem protocol, ensure the reaction is kept at a low temperature during activation to prevent side reactions like the Bischler–Napieralski reaction.[9]

References

-

Pyrrolidine - Wikipedia. Wikipedia. [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

-

General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. ACS Publications. [Link]

-

General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. ResearchGate. [Link]

-

Pyrrolidine synthesis. Organic Chemistry Portal. [Link]

-

Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones. ResearchGate. [Link]

-

Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines. PMC. [Link]

-

Design, synthesis, and activity of a series of pyrrolidine-3-carboxylic acid-based, highly specific, orally active ET(B) antagonists containing a diphenylmethylamine acetamide side chain. PubMed. [Link]

-

One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. MDPI. [Link]

-

Multicomponent Reactions: A Modern Approach to Pyrrolidine Derivative Synthesis. ResearchGate. [Link]

-

SYNTHESIS OF PYRROLIDINES AND TETRAHYDROPYRIMIDINES VIA ONE-POT AND THREE COMPONENT CASCADE COUPLING STRATEGY IN WATER. Rasayan Journal of Chemistry. [Link]

-

Exploring the Synthesis and Potential of Pyrrolidine-3-Carboxylic Acid Derivatives in Materials Science. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]

-

Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives) (No. 0106). OIST Groups. [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and activity of a series of pyrrolidine-3-carboxylic acid-based, highly specific, orally active ET(B) antagonists containing a diphenylmethylamine acetamide side chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives) (No. 0106) | OIST Groups [groups.oist.jp]

- 4. researchgate.net [researchgate.net]

- 5. Bot Verification [rasayanjournal.co.in]

- 6. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]

- 7. Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

Application Note: Stereoselective Synthesis of (S)-5-Oxo-1-phenylpyrrolidine-3-carboxamide

[1]

Executive Summary

This application note details a robust, scalable protocol for the stereoselective synthesis of (S)-5-Oxo-1-phenylpyrrolidine-3-carboxamide . This scaffold is a critical pharmacophore in medicinal chemistry, serving as a core structure for phosphodiesterase (PDE) inhibitors, nootropic agents (racetam analogs), and antimicrobial compounds.[1]

While the racemic synthesis of the pyrrolidinone core is well-documented, the isolation of the (S)-enantiomer with high optical purity (

Retrosynthetic Analysis & Strategy

The synthetic strategy relies on the construction of the gamma-lactam ring followed by optical resolution.[1] Direct asymmetric synthesis (e.g., using chiral amines as starting materials) is often cost-prohibitive for this specific scaffold compared to the efficiency of classical resolution of the intermediate carboxylic acid.[1]

Strategic Workflow

-

Ring Construction: Thermal cyclocondensation of Itaconic acid and Aniline.[1]

-

Chiral Resolution: Separation of the (S)-acid enantiomer using (S)-(-)-

-methylbenzylamine via diastereomeric salt formation. -

Functionalization: Conversion of the chiral acid to the primary amide using Carbonyldiimidazole (CDI) to prevent thermal racemization.[1]

Figure 1: Retrosynthetic disconnection showing the linear pathway from commodity chemicals to the chiral amide.

Experimental Protocols

Protocol A: Synthesis of (±)-5-Oxo-1-phenylpyrrolidine-3-carboxylic Acid[1]

Objective: To synthesize the racemic core scaffold via Aza-Michael addition followed by cyclodehydration.

Reagents:

Procedure:

-

Dissolution: In a 1 L round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend Itaconic acid (1.0 eq) in water.

-

Addition: Add Aniline (1.0 eq) dropwise over 15 minutes. The suspension will initially thicken as the amine salt forms, then dissolve upon heating.[1]

-

Reaction: Heat the mixture to reflux (

) for 12 hours. The mechanism involves the Michael addition of aniline to the unsaturated double bond, followed by intramolecular cyclization to form the lactam ring.[1] -

Crystallization: Cool the reaction mixture slowly to room temperature, then to

in an ice bath for 2 hours. The product will crystallize as an off-white solid.[1] -

Isolation: Filter the solid under vacuum. Wash the cake with cold water (

) to remove unreacted starting materials. -

Drying: Dry in a vacuum oven at

overnight.